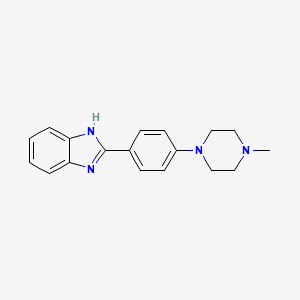
LasR-IN-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
LasR-IN-4 is a potent inhibitor of the LasR protein, which plays a crucial role in the quorum sensing system of Pseudomonas aeruginosa. This compound effectively inhibits the formation of biofilms, the production of pyocyanin, and the generation of rhamnolipids in Pseudomonas aeruginosa . These properties make this compound a valuable tool in the study of bacterial infections and biofilm-related diseases.
Vorbereitungsmethoden
The synthesis of LasR-IN-4 involves multiple steps, starting with the preparation of the core benzimidazole structure. The synthetic route typically includes the following steps:
Formation of Benzimidazole Core: The reaction of o-phenylenediamine with a carboxylic acid derivative under acidic conditions to form the benzimidazole core.
Functionalization: Introduction of various functional groups to the benzimidazole core through substitution reactions.
Final Assembly: Coupling of the functionalized benzimidazole with other molecular fragments to form the final this compound compound
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthesis can be scaled up using standard organic synthesis techniques.
Analyse Chemischer Reaktionen
LasR-IN-4 undergoes several types of chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: These reactions can modify the oxidation state of the compound, affecting its biological activity.
Coupling Reactions: Used to attach different molecular fragments to the benzimidazole core, forming the final compound
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can introduce halogen atoms, while coupling reactions can attach larger molecular fragments.
Wissenschaftliche Forschungsanwendungen
LasR-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the chemical properties and reactivity of benzimidazole derivatives.
Biology: Investigates the role of quorum sensing in bacterial communication and biofilm formation.
Medicine: Explores potential therapeutic applications in treating bacterial infections and biofilm-related diseases.
Wirkmechanismus
LasR-IN-4 exerts its effects by inhibiting the LasR protein, a key regulator in the quorum sensing system of Pseudomonas aeruginosa. By binding to LasR, this compound prevents the activation of genes involved in biofilm formation, pyocyanin production, and rhamnolipid generation. This disruption of quorum sensing pathways inhibits bacterial communication and reduces the virulence of Pseudomonas aeruginosa .
Vergleich Mit ähnlichen Verbindungen
LasR-IN-4 is unique in its potent inhibition of the LasR protein. Similar compounds include other benzimidazole derivatives and quorum sensing inhibitors, such as:
LasR-IN-1: Another potent LasR inhibitor with similar properties.
LasR-IN-2: A benzimidazole derivative with moderate LasR inhibition.
LasR-IN-3: A compound with weaker LasR inhibition but similar chemical structure
This compound stands out due to its high potency and effectiveness in inhibiting biofilm formation and virulence factor production in Pseudomonas aeruginosa.
Eigenschaften
Molekularformel |
C18H20N4 |
|---|---|
Molekulargewicht |
292.4 g/mol |
IUPAC-Name |
2-[4-(4-methylpiperazin-1-yl)phenyl]-1H-benzimidazole |
InChI |
InChI=1S/C18H20N4/c1-21-10-12-22(13-11-21)15-8-6-14(7-9-15)18-19-16-4-2-3-5-17(16)20-18/h2-9H,10-13H2,1H3,(H,19,20) |
InChI-Schlüssel |
MTCZGPPSHVGCKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















